5-Formyl-1-methyl-1H-imidazole-2-carbonitrile
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Overview
Description
5-Formyl-1-methyl-1H-imidazole-2-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a formyl group at the 5-position, a methyl group at the 1-position, and a nitrile group at the 2-position
Mechanism of Action
Target of Action
The primary targets of 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile are currently unknown. This compound belongs to the class of imidazole derivatives , which are known to interact with a wide range of targets, including various enzymes and receptors, due to their broad-spectrum biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents suggests that it may be more effective in aqueous environments . Additionally, its stability may be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable formylating agent. The reaction conditions often require the use of a catalyst, such as nickel, and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods emphasize efficiency, yield optimization, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 5-Formyl-1-methyl-1H-imidazole-2-carboxylic acid.
Reduction: 5-Formyl-1-methyl-1H-imidazole-2-amine.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
5-Formyl-1-methyl-1H-imidazole-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of functional materials, including dyes and catalysts
Comparison with Similar Compounds
1-Methyl-1H-imidazole-2-carbonitrile: Lacks the formyl group, which may reduce its reactivity in certain chemical reactions.
5-Formyl-1H-imidazole-2-carbonitrile: Lacks the methyl group, which may affect its steric properties and binding interactions.
5-Formyl-1-methyl-1H-imidazole: Lacks the nitrile group, which may influence its electronic properties and reactivity.
Uniqueness: 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile is unique due to the presence of all three functional groups (formyl, methyl, and nitrile) on the imidazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-formyl-1-methylimidazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-9-5(4-10)3-8-6(9)2-7/h3-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSCHMRRKXGSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C#N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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